N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethylpyrrol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O/c1-11-5-6-12(2)20(11)9-3-4-16(21)19-13-7-8-15(18)14(17)10-13/h5-8,10H,3-4,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFSQLYJYASFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)NC2=CC(=C(C=C2)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through electrophilic aromatic substitution reactions.
Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or an ester) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological systems in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide: can be compared with other amides that have similar structural features, such as:
Biological Activity
N-(3-Chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C15H18ClFN2O
- Molecular Weight: 284.77 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound is believed to inhibit certain enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties by modulating key signaling pathways. For instance, studies on related structures have shown that they can inhibit the murine double minute 2 (MDM2) protein, which plays a crucial role in cancer cell survival by regulating the p53 tumor suppressor pathway .
Effects on Monoclonal Antibody Production
A study highlighted the impact of similar pyrrole-based compounds on monoclonal antibody (mAb) production. The compound was found to enhance mAb yield while maintaining cell viability in CHO cells by increasing glucose uptake and ATP levels during culture . This suggests that this compound may also improve bioprocessing efficiency in therapeutic antibody production.
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of the compound indicate that the presence of the 2,5-dimethylpyrrole moiety significantly enhances biological activity. Variations in substituents on the phenyl ring and modifications to the butanamide chain have been explored to optimize potency and selectivity against specific targets .
| Compound Structure | Biological Activity |
|---|---|
| This compound | Enhanced mAb production and potential anticancer activity |
| Related Pyrrole Derivative | Inhibition of MDM2 and improved cell-specific productivity |
Case Study 1: MDM2 Inhibition
In a preclinical study, a related compound demonstrated significant inhibition of MDM2, leading to increased apoptosis in cancer cells. The mechanism involved disruption of MDM2-p53 interactions, thereby restoring p53 activity and promoting tumor cell death .
Case Study 2: Enhanced mAb Production
Another study focused on the impact of pyrrole derivatives on CHO cell cultures used for mAb production. The addition of this compound resulted in a 50% increase in mAb yield compared to control conditions while maintaining cellular viability . This finding underscores the potential application of this compound in biopharmaceutical manufacturing.
Q & A
Q. What are the critical considerations for optimizing the multi-step synthesis of N-(3-chloro-4-fluorophenyl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide?
The synthesis involves sequential reactions, including amidation, halogenation, and pyrrole substitution. Key steps include:
- Amidation : Reacting 3-chloro-4-fluoroaniline with a butanoyl chloride derivative under inert atmosphere (N₂/Ar) to minimize hydrolysis .
- Pyrrole coupling : Introducing the 2,5-dimethylpyrrole moiety via nucleophilic substitution or Pd-catalyzed cross-coupling. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to avoid side reactions .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chloro-fluorophenyl; pyrrole protons at δ 5.8–6.3 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected m/z ~362.8 for [M+H]⁺) .
- X-ray crystallography : If single crystals are obtained (e.g., via slow evaporation in dichloromethane/hexane), SHELXL refinement can resolve bond angles and confirm stereochemistry .
Q. What preliminary biological activities have been reported for this compound in bioprocessing applications?
In recombinant Chinese Hamster Ovary (rCHO) cell cultures, the 2,5-dimethylpyrrole moiety enhances monoclonal antibody (mAb) production by:
- Increasing cell-specific productivity (2.2-fold at 0.32 mM) via elevated intracellular ATP levels .
- Reducing galactosylation (G1F decreased from 24.5% to 14.8%), which impacts mAb pharmacokinetics .
- Optimizing glucose metabolism: Higher glucose uptake (0.74 vs. 0.63 pmol/cell/day) without lactate accumulation .
Advanced Research Questions
Q. How does this compound modulate cellular ATP levels to enhance mAb production, and what experimental designs validate this mechanism?
Mechanism : The compound suppresses cell proliferation, shifting metabolic flux from glycolysis to oxidative phosphorylation (TCA cycle). This increases ATP yield per glucose molecule, which is critical for protein synthesis . Experimental validation :
- ATP quantification : Use luminescent ATP assays (e.g., CellTiter-Glo®) at 24-hour intervals. Correlate ATP levels with mAb titers (ELISA) .
- Metabolic flux analysis : ¹³C-glucose tracing with LC-MS to track carbon partitioning into lactate vs. CO₂ .
- Inhibitor studies : Treat cells with oligomycin (ATP synthase inhibitor) to confirm ATP dependency of productivity gains .
Q. How should researchers address contradictions between enhanced mAb productivity and reduced glycosylation quality?
Data conflict : While productivity increases, galactosylation (G1F) decreases, potentially affecting mAb effector functions . Resolution strategies :
- Glycoengineering : Co-supplement with uridine/manganese to boost galactosyltransferase activity .
- Time-dependent dosing : Add the compound post-induction phase to separate growth inhibition (early) from protein synthesis (late) .
- Multi-omics analysis : Integrate transcriptomics (glycosylation enzyme expression) and glycomics (MALDI-TOF) to identify compensatory pathways .
Q. What methodologies are recommended to overcome solubility limitations for in vivo studies?
Challenge : Aqueous solubility <10 µg/mL hinders pharmacokinetic assays . Solutions :
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility without cytotoxicity .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the pyrrole nitrogen for pH-dependent release .
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) to improve bioavailability; characterize via dynamic light scattering (DLS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
